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Compound of Interest

Compound Name: Perospirone-d8

Cat. No.: B15617576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Perospirone-d8, a

deuterated analog of the atypical antipsychotic Perospirone. This document outlines its

chemical properties, mechanism of action, relevant signaling pathways, and detailed

experimental protocols for researchers in pharmacology and drug development.

Core Chemical and Physical Data
Perospirone-d8 is available in several forms, each with distinct chemical identifiers. The

following table summarizes the key quantitative data for these forms.
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Form CAS Number Molecular Formula
Molecular Weight (
g/mol )

Perospirone-d8 (free

base)
Not available C₂₃H₂₂D₈N₄O₂S 434.62[1][2]

Perospirone-d8

Hydrochloride
Not available C₂₃H₂₃D₈ClN₄O₂S 471.09[3][4]

Perospirone-d8

Hydrochloride Hydrate
Not available

C₂₃H₂₂D₈N₄O₂S • HCl

• xH₂O
489.1[5]

Perospirone

(unlabeled free base)
150915-41-6[1] C₂₃H₃₀N₄O₂S 426.57

Perospirone

Hydrochloride

(unlabeled)

129273-38-7[3][4][6] C₂₃H₃₁ClN₄O₂S Not specified

Perospirone

Hydrochloride Hydrate

(unlabeled)

609768-14-1[5] Not specified Not specified

Mechanism of Action and Signaling Pathways
Perospirone is an atypical antipsychotic agent characterized by its multi-receptor binding

profile. It acts as an antagonist at serotonin 5-HT2A and dopamine D2 receptors and as a

partial agonist at the serotonin 5-HT1A receptor.[7][8] This combination of activities is thought

to contribute to its efficacy in treating both the positive and negative symptoms of

schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical

antipsychotics.[7][8]

The therapeutic effects of Perospirone are mediated through the modulation of distinct

intracellular signaling cascades.

Dopamine D2 Receptor (D2R) Antagonism
Perospirone's antagonism of D2 receptors, which are coupled to Gi/o proteins, is a key

mechanism for alleviating the positive symptoms of schizophrenia.[7] This action blocks the
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downstream signaling cascade that leads to the inhibition of adenylyl cyclase.
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Dopamine D2 Receptor Antagonism by Perospirone.

Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism
The blockade of 5-HT2A receptors, which are coupled to Gq/11 proteins, is believed to

contribute to Perospirone's efficacy against the negative symptoms of schizophrenia and to

reduce motor side effects.[7] This antagonism inhibits the phospholipase C (PLC) signaling

pathway.
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Serotonin 5-HT2A Receptor Antagonism by Perospirone.

Serotonin 5-HT1A Receptor (5-HT1AR) Partial Agonism
Perospirone's partial agonism at 5-HT1A receptors, which are also coupled to Gi/o proteins, is

thought to contribute to its anxiolytic and antidepressant effects, as well as to the mitigation of

extrapyramidal symptoms.[7] This action modulates the inhibition of adenylyl cyclase and can

also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
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Serotonin 5-HT1A Receptor Partial Agonism by Perospirone.

Experimental Protocols
The following protocols are based on methodologies reported in the literature for Perospirone

and related compounds.

In Vitro: Radioligand Binding Assay for D2 Receptor
Affinity
This protocol is designed to determine the binding affinity (Ki) of Perospirone-d8 for the

human dopamine D2 receptor.

Objective: To quantify the binding affinity of Perospirone-d8 to the D2 receptor.

Materials:
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Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human

dopamine D2L receptor.

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

Test Compound: Perospirone-d8.

Non-specific Binding Control: Haloperidol (10 µM).

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH

7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Procedure:

Membrane Preparation: Homogenize cell membranes in the assay buffer and determine

the protein concentration. Dilute the membranes to the desired final concentration.

Assay Setup (96-well plate, in triplicate):

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of diluted cell

membranes.

Non-specific Binding: 50 µL of Haloperidol (10 µM), 50 µL of [³H]-Spiperone, and 100 µL

of diluted cell membranes.

Competitive Binding: 50 µL of varying concentrations of Perospirone-d8, 50 µL of [³H]-

Spiperone, and 100 µL of diluted cell membranes.

Incubation: Incubate the plate at 30°C for 60 minutes.

Filtration: Rapidly filter the samples through glass fiber filters and wash with ice-cold wash

buffer.

Scintillation Counting: Measure the radioactivity of the filters in a scintillation counter.

Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the log concentration of Perospirone-d8.

Determine the IC50 value using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

In Vivo: Conditioned Fear Stress (CFS) Model in Rats
This protocol evaluates the anxiolytic-like effects of Perospirone in a rodent model.

Objective: To assess the effect of Perospirone on fear-induced freezing behavior.

Animals: Male Wistar rats.

Procedure:

Training Day: Place individual rats in an experimental chamber with a grid floor. Deliver a

foot shock (e.g., 2 mA for 30 minutes). A control group is placed in the chamber without

receiving a shock.

Drug Administration: Administer Perospirone (e.g., 0.3-3 mg/kg, p.o.) or vehicle to the rats

at a specified time before the testing session.

Testing Day (24 hours after training): Place the rats back into the same chamber without

the foot shock.

Behavioral Measurement: For 5 minutes, record the freezing behavior, defined as the

absence of all movement except for respiration. This can be done using a time-sampling

method (e.g., scoring freezing or activity every 10 seconds).

Data Analysis: Compare the duration or frequency of freezing behavior between the

Perospirone-treated group and the vehicle-treated control group using appropriate statistical

tests (e.g., ANOVA).
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Clinical Research: Dopamine D2 Receptor Occupancy
using PET
This protocol outlines a method to measure the in-vivo receptor occupancy of Perospirone in

human subjects.

Objective: To determine the percentage of D2 receptor occupancy in the brain at clinical

doses of Perospirone.

Subjects: Healthy volunteers or patients with schizophrenia.

Methodology:

Drug Administration: Administer a single oral dose of Perospirone (e.g., 16 mg).

PET Imaging: Perform Positron Emission Tomography (PET) scans using the radioligand

[¹¹C]raclopride at multiple time points after drug administration (e.g., 1.5, 8, and 25.5

hours).

Data Acquisition: Acquire dynamic PET data and corresponding arterial blood samples to

measure the concentration of the radioligand.

Image Analysis:

Define regions of interest (ROIs), such as the striatum and cerebellum (as a reference

region).

Calculate the binding potential (BP_ND) in the ROIs.

Occupancy Calculation: Calculate the D2 receptor occupancy using the following formula:

Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline.

Data Analysis: Correlate the receptor occupancy data with the plasma concentrations of

Perospirone and its active metabolites at the time of the PET scans.[9][10] A 16 mg dose of

perospirone has been shown to result in over 70% D2 receptor occupancy near its peak

level.[9][11]
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Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a novel compound like

Perospirone-d8, from initial in vitro screening to in vivo and clinical evaluation.
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General Workflow for Antipsychotic Drug Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. medchemexpress.com [medchemexpress.com]

3. Perospirone hydrochloride-d8 | TargetMol [targetmol.com]

4. Perospirone-d8 HCl | TargetMol [targetmol.com]

5. Perospirone-d8 Hydrochloride Hydrate | LGC Standards [lgcstandards.com]

6. perospirone — TargetMol Chemicals [targetmol.com]

7. What is the mechanism of Perospirone? [synapse.patsnap.com]

8. Perospirone - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Dopamine D2 receptor occupancy by perospirone: a positron emission tomography study
in patients with schizophrenia and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. [PDF] Dopamine D2 receptor occupancy by perospirone: a positron emission
tomography study in patients with schizophrenia and healthy subjects | Semantic Scholar
[semanticscholar.org]

To cite this document: BenchChem. [Perospirone-d8: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617576#perospirone-d8-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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